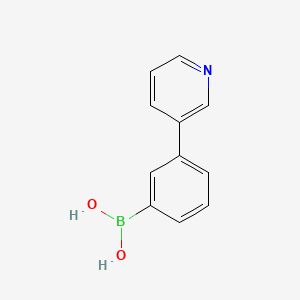
(3-(ピリジン-3-イル)フェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyridin-3-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable carbon-boron bonds, which are essential in various chemical transformations.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery.
Industry:
準備方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: The most common method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Hydroboration: Another method involves the hydroboration of a pyridine-substituted alkyne, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of (3-(Pyridin-3-yl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions:
Oxidation: (3-(Pyridin-3-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted aromatic compounds.
作用機序
Molecular Targets and Pathways: (3-(Pyridin-3-yl)phenyl)boronic acid primarily acts through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in both laboratory and industrial settings.
類似化合物との比較
3-Pyridinylboronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
4-(Pyridin-3-yl)phenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Phenylboronic acid: Lacks the pyridine ring, making it less effective in certain catalytic applications.
Uniqueness: (3-(Pyridin-3-yl)phenyl)boronic acid is unique due to its dual aromatic systems (pyridine and phenyl rings), which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .
生物活性
(3-(Pyridin-3-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound (3-(Pyridin-3-yl)phenyl)boronic acid has the molecular formula C11H10BNO2 and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (3-(Pyridin-3-yl)phenyl)boronic acid, particularly against various cancer cell lines. For instance, a study reported that this compound exhibits a cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 µg/mL, indicating moderate efficacy against cancer cells while showing no toxicity to healthy cells .
In a detailed investigation, it was found that the compound induces cell cycle arrest at the G2/M phase in cancer cells, which is a critical mechanism for inhibiting tumor growth. The studies suggested that this action may be mediated through the inhibition of specific protein kinases involved in cell cycle regulation .
Antibacterial Activity
(3-(Pyridin-3-yl)phenyl)boronic acid also demonstrates promising antibacterial properties. It has been evaluated against various bacterial strains, showing significant activity due to its ability to inhibit bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
Table: Antibacterial Efficacy
| Bacterial Strain | Inhibition Concentration (µM) |
|---|---|
| E. coli | 0.004 |
| S. aureus | 0.008 |
| Pseudomonas aeruginosa | 0.005 |
These results indicate that (3-(Pyridin-3-yl)phenyl)boronic acid could be a valuable lead compound in developing new antibacterial agents.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown high inhibitory effects on butyrylcholinesterase with an IC50 of 3.12 µg/mL and moderate activity against acetylcholinesterase (IC50: 115.63 µg/mL) . These properties suggest potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the boronic acid moiety can significantly affect biological activity. For example, substituents on the pyridine ring can enhance binding affinity and selectivity towards target enzymes or receptors .
特性
IUPAC Name |
(3-pyridin-3-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQXHWHJJERAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














